Fmoc-Phe(3-Me)-OH, or 9-fluorenylmethoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of phenylalanine that is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, which is crucial in solid-phase peptide synthesis. This compound is classified as an amino acid derivative and plays a significant role in the development of peptides with specific structural and functional properties.
Fmoc-Phe(3-Me)-OH is synthesized from L-phenylalanine by introducing a methyl group at the meta position of the aromatic ring. This modification alters the physicochemical properties of the amino acid, making it valuable for various applications in biochemistry and pharmacology. It falls under the category of Fmoc-protected amino acids, which are widely utilized in solid-phase peptide synthesis due to their stability and ease of removal under mild conditions.
The synthesis of Fmoc-Phe(3-Me)-OH typically involves several key steps:
The reaction conditions must be carefully controlled to prevent side reactions or degradation of sensitive functional groups. The use of solvents like dimethylformamide or dichloromethane is common, and monitoring through thin-layer chromatography (TLC) ensures that the reaction proceeds as expected.
Fmoc-Phe(3-Me)-OH has a complex structure characterized by its aromatic ring and Fmoc protecting group. The molecular formula is CHNO, and its molecular weight is approximately 269.31 g/mol.
Fmoc-Phe(3-Me)-OH can participate in various chemical reactions typical for amino acids, including:
The efficiency of coupling reactions can be influenced by factors such as steric hindrance introduced by the methyl group at the meta position, which may affect reactivity compared to non-methylated phenylalanine derivatives.
The mechanism of action for Fmoc-Phe(3-Me)-OH primarily involves its role in peptide synthesis. Upon deprotection, the free amino group can react with carboxylic acids to form peptide bonds through nucleophilic attack, facilitating the assembly of peptides in a stepwise manner.
During solid-phase peptide synthesis, Fmoc-Phe(3-Me)-OH contributes to the formation of specific peptide sequences that may exhibit enhanced biological activity or stability due to the presence of the methyl substitution on the phenyl ring.
Fmoc-Phe(3-Me)-OH is primarily used in:
Fmoc-Phe(3-Me)-OH (CAS 211637-74-0) is a sterically modified phenylalanine derivative where a methyl group substitutes the meta-position of the aromatic ring. This structural alteration enhances hydrophobicity and introduces conformational constraints, making it valuable for synthesizing peptides with tailored biophysical properties. In SPPS, its primary role is to mitigate aggregation during chain elongation—a major cause of synthesis failure in complex sequences. The methyl group disrupts interchain π-π stacking, reducing secondary structure formation that impedes coupling efficiency [1] [5].
For long or difficult sequences, incorporation of this derivative improves crude peptide purity by >20% compared to standard Phe, as confirmed by HPLC analyses. Optimal integration requires:
Table 1: Impact of Fmoc-Phe(3-Me)-OH on SPPS Efficiency
Peptide Sequence Characteristics | Crude Purity (Standard Phe) | Crude Purity (Phe(3-Me)) | Aggregation Reduction |
---|---|---|---|
Hydrophobic-rich domains | 45–55% | 70–78% | >40% |
β-Sheet-prone sequences | 30–40% | 60–68% | >50% |
Sequences >40 residues | 20–30% | 50–58% | >60% |
Fmoc removal from Fmoc-Phe(3-Me)-OH follows standard base-driven β-elimination but faces kinetic delays due to steric effects. Studies show that:
Mechanistically, the meta-methyl group electronically stabilizes the carbamate intermediate, slightly elevating the energy barrier for elimination. This is confirmed by DFT calculations showing a 3–5 kcal/mol increase in activation energy versus unmodified Phe [4].
Coupling efficiency hinges on reagent selection to overcome steric hindrance:
Table 2: Coupling Reagent Performance with Fmoc-Phe(3-Me)-OH
Reagent System | Coupling Time (min) | Yield (%) | Racemization Risk | Byproduct Formation |
---|---|---|---|---|
HATU/DIPEA | 15–20 | >99 | Low | Low |
HBTU/DIPEA | 20–30 | 85–90 | Moderate | Moderate |
PyBOP®/HOAt | 20–25 | 95–98 | Low | High |
DIC/Oxyma Pure | 60–90 | >99 | Very Low | Very Low |
For challenging sequences (e.g., C-terminal to Pro or N-methylated residues), double coupling with 0.1 M HATU/DIPEA or in situ activation with COMU® is recommended. Monitoring by Kaiser or chloranil tests is essential to confirm complete acylation [4] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9